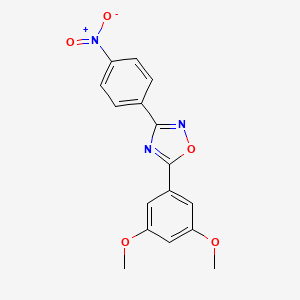![molecular formula C15H13IN2O3 B5565033 N'-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]-2-iodobenzohydrazide](/img/structure/B5565033.png)
N'-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]-2-iodobenzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]-2-iodobenzohydrazide is a Schiff base hydrazone compound Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]-2-iodobenzohydrazide typically involves the condensation reaction between 3-hydroxy-4-methoxybenzaldehyde and 2-iodobenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N’-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]-2-iodobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azomethine group to an amine group.
Substitution: The iodine atom in the benzohydrazide moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
N’-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]-2-iodobenzohydrazide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N’-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]-2-iodobenzohydrazide involves its interaction with molecular targets such as enzymes and metal ions. The azomethine group plays a crucial role in binding to metal ions, forming stable complexes that can inhibit enzyme activity. In corrosion inhibition, the compound adsorbs onto the metal surface, forming a protective layer that prevents corrosion .
Comparación Con Compuestos Similares
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]-2-iodobenzohydrazide is unique due to the presence of the iodine atom, which can influence its reactivity and binding properties.
Propiedades
IUPAC Name |
N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]-2-iodobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13IN2O3/c1-21-14-7-6-10(8-13(14)19)9-17-18-15(20)11-4-2-3-5-12(11)16/h2-9,19H,1H3,(H,18,20)/b17-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RICLHMUOBOEBKG-RQZCQDPDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=CC=C2I)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2I)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13IN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(trans-4-hydroxycyclohexyl)-9-[(5-methyl-2-thienyl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5564950.png)
![8-[(3,5-dimethyl-4-oxo-1,4-dihydropyridin-2-yl)methyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5564958.png)
![N-([(4,6-dimethyl-2-pyrimidinyl)amino]{[2-(trifluoromethyl)phenyl]amino}methylene)-4-nitrobenzenesulfonamide](/img/structure/B5564970.png)
![2-{4-[(2-anilino-5-pyrimidinyl)carbonyl]-1-methyl-2-piperazinyl}ethanol](/img/structure/B5564975.png)
![N-{[1,1'-BIPHENYL]-4-YL}-1-METHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B5564978.png)


![3-methyl-4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5,6,7,8-tetrahydroisoquinoline](/img/structure/B5564992.png)


![2-{4-Methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}phenol](/img/structure/B5565008.png)
![2-(1,9-dimethyl-10-oxo-1,4,9-triazaspiro[5.6]dodec-4-yl)-N-(2-pyridinylmethyl)acetamide](/img/structure/B5565015.png)
![N-(2-chlorobenzyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5565016.png)
![3-methyl-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4(3H)-quinazolinone](/img/structure/B5565022.png)
